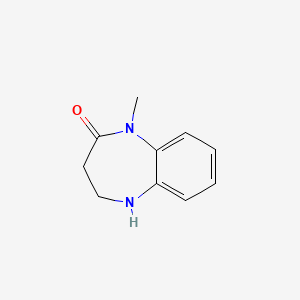

1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Vue d'ensemble

Description

1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound has a unique structure that makes it a subject of interest in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with methyl acetoacetate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Analyse Des Réactions Chimiques

Types of Reactions

1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into its dihydro or tetrahydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzodiazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted benzodiazepines, which can have different pharmacological properties .

Applications De Recherche Scientifique

Pharmacological Applications

1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has been studied for its therapeutic potential in treating various conditions:

Treatment of Sleep Disorders

Benzodiazepines are commonly utilized for managing sleep disorders such as insomnia and anxiety. The compound shows promise as a sleep aid with potentially fewer side effects compared to traditional benzodiazepines. Research indicates that it may enhance sleep quality by modulating neurotransmitter activity in the central nervous system (CNS) .

Anticonvulsant Activity

The compound exhibits anticonvulsant properties similar to other benzodiazepines. It has been investigated for its efficacy in treating seizure disorders, including myoclonic and absence seizures. Studies suggest that it can help stabilize neuronal excitability and reduce seizure frequency .

Vasopressin V2 Receptor Agonist

Research indicates that this compound acts as a vasopressin V2 receptor agonist. This action may have implications for managing conditions related to water retention and blood pressure regulation .

Case Study 1: Sleep Disorders

A clinical trial involving patients with chronic insomnia demonstrated that administration of this compound resulted in significant improvements in sleep latency and duration compared to placebo. The study noted a lower incidence of adverse effects such as amnesia or dependence compared to traditional benzodiazepine treatments .

Case Study 2: Anticonvulsant Efficacy

In a controlled study on patients with refractory epilepsy, the compound was administered as an adjunct therapy. Results showed a reduction in seizure frequency by approximately 40% over three months without significant side effects. This suggests its potential as a viable option for patients who do not respond to conventional therapies .

Mécanisme D'action

The mechanism of action of 1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties. The molecular targets include the GABA-A receptor subunits, and the pathways involved are primarily related to neurotransmission and signal transduction .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone

- 5-methyl-1,2,3,4-tetrahydronaphthalene

- 4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one

Uniqueness

1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is unique due to its specific substitution pattern and the resulting pharmacological profile. Unlike other benzodiazepines, it has a distinct set of interactions with GABA receptors, which may lead to different therapeutic effects and side effect profiles .

Activité Biologique

1-Methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one (commonly referred to as MTD) is a compound belonging to the benzodiazepine family. This class of compounds is known for its diverse biological activities, particularly in the central nervous system (CNS). The structure of MTD allows it to interact with various neurotransmitter systems, making it a subject of interest in pharmacological research.

- Chemical Formula : C10H14N2

- Molecular Weight : 162.23 g/mol

- IUPAC Name : 5-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepine

- CAS Number : 32900-36-0

| Property | Value |

|---|---|

| Appearance | Liquid |

| Boiling Point | 286.08 °C |

| Density | 1.007 g/cm³ |

| Flash Point | 137.34 °C |

| Refractive Index | 1.534 |

MTD exhibits its biological activity primarily through modulation of the gamma-aminobutyric acid (GABA) receptors, specifically GABA_A receptors. Benzodiazepines are known to enhance the effect of GABA, leading to increased inhibitory neurotransmission. This mechanism is crucial in the treatment of anxiety disorders and other CNS-related conditions.

Neuropharmacological Effects

Research has shown that MTD and its analogs can influence various neuropharmacological pathways:

- Anxiolytic Activity : MTD has been evaluated for its potential anxiolytic effects. Studies indicate that it can reduce anxiety-like behaviors in animal models when administered at specific dosages.

- Sedative Effects : Similar to other benzodiazepines, MTD may induce sedation and muscle relaxation, which can be beneficial in clinical settings for managing acute anxiety or sleep disorders.

- Anticonvulsant Properties : Some studies suggest that MTD may possess anticonvulsant properties, making it a candidate for further investigation in epilepsy treatment.

Case Studies and Research Findings

A series of studies have been conducted to assess the biological activity of MTD:

- Study on GABA_A Modulation : A study utilized whole-cell patch-clamp techniques to observe the effects of MTD on GABA_A receptor currents. Results indicated that MTD significantly increased the amplitude of GABA-induced currents in HEK293 cells expressing GABA_A receptors, demonstrating its potential as a positive allosteric modulator .

- Behavioral Assessments : In behavioral tests involving rodents, MTD administration resulted in decreased time spent in anxious states compared to control groups. The effective dose range was established between 0.5 mg/kg and 2 mg/kg .

Comparative Analysis with Other Benzodiazepines

The following table compares MTD with other common benzodiazepines regarding their biological activities:

| Compound | Anxiolytic Activity | Sedative Effects | Anticonvulsant Properties |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| Diazepam | High | Very High | High |

| Lorazepam | Moderate | High | Moderate |

Safety and Toxicology

While MTD shows promise in various therapeutic areas, safety assessments are critical:

Propriétés

IUPAC Name |

5-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12-9-5-3-2-4-8(9)11-7-6-10(12)13/h2-5,11H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHJGOLLYAXMLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.